molecular formula C7H4ClN B1418711 2-Chloro-6-ethynylpyridine CAS No. 914950-09-7

2-Chloro-6-ethynylpyridine

Cat. No.: B1418711
CAS No.: 914950-09-7
M. Wt: 137.56 g/mol
InChI Key: ZOHUJSRUQYVASP-UHFFFAOYSA-N
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Description

2-Chloro-6-ethynylpyridine: is an organic compound with the molecular formula C7H4ClN . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a chlorine atom and an ethynyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Pyridine: One common method for synthesizing 2-Chloro-6-ethynylpyridine involves the reaction of pyridine with 2-chloro-6-[2-(trimethylsilyl)ethynyl]pyridine.

    Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethynylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-ethynylpyridine is unique due to the presence of both a chlorine atom and an ethynyl group at specific positions on the pyridine ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research .

Properties

IUPAC Name

2-chloro-6-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHUJSRUQYVASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661257
Record name 2-Chloro-6-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914950-09-7
Record name 2-Chloro-6-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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